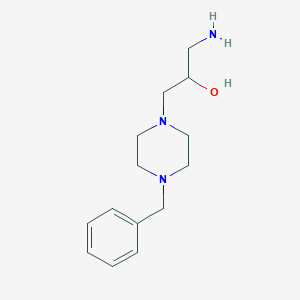

1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol

説明

1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol is a synthetic small molecule identified as a potent inhibitor of respiratory syncytial virus (RSV) fusion. It emerged from a virtual screening campaign targeting RSV fusion inhibitors, leveraging similarity-based approaches with reference compounds such as JNJ-2408068, TMC-353121, and BMS-433771 . The compound demonstrated significant antiviral activity in cytopathic effect (CPE) assays, achieving an EC50 of 0.759 μM in HEp-2 human lung epithelial carcinoma cells infected with the RSV long strain . Structurally, it features a benzyl-substituted piperazine moiety linked to an aminopropanol backbone, which is critical for its interaction with viral fusion proteins.

特性

CAS番号 |

462066-72-4 |

|---|---|

分子式 |

C14H23N3O |

分子量 |

249.35 g/mol |

IUPAC名 |

1-amino-3-(4-benzylpiperazin-1-yl)propan-2-ol |

InChI |

InChI=1S/C14H23N3O/c15-10-14(18)12-17-8-6-16(7-9-17)11-13-4-2-1-3-5-13/h1-5,14,18H,6-12,15H2 |

InChIキー |

IEXWPHQRTDZXHB-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(CN)O |

製品の起源 |

United States |

生物活性

1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol, also known as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its structural features that include a piperazine ring, which is known for its presence in various bioactive molecules. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzyl group attached to a piperazine moiety, contributing to its lipophilicity and ability to cross biological membranes.

Antitumor Activity

Research indicates that compounds containing piperazine derivatives exhibit significant antitumor properties. A study synthesized various piperazine derivatives and evaluated their cytotoxic effects on cancer cell lines. The results showed that certain derivatives demonstrated high potency against human colon cancer cells (HCT 116), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antibacterial and Antifungal Effects

This compound has also been investigated for its antibacterial and antifungal activities. A series of studies have reported that piperazine derivatives possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against pathogens such as Candida albicans. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Cholinesterase Inhibition

The compound has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. In vitro assays have demonstrated that certain piperazine derivatives can effectively inhibit cholinesterase enzymes, leading to increased acetylcholine levels in the brain. This effect could enhance cognitive functions in patients suffering from Alzheimer's disease .

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The compound may interact with neurotransmitter receptors, enhancing synaptic transmission.

- Enzyme Inhibition : It inhibits key enzymes such as acetylcholinesterase, which plays a critical role in neurotransmitter degradation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

科学的研究の応用

Therapeutic Applications

-

Antimicrobial Activity

- Studies indicate that derivatives of 1-amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol exhibit significant antibacterial properties. They target bacterial membranes and have shown effectiveness against resistant strains. This makes them promising candidates for developing new antibacterial agents.

-

Anticancer Potential

- Research has demonstrated that compounds structurally related to this compound can act as anticancer agents. For example, derivatives synthesized with piperazine frameworks have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .

-

Neurological Disorders

- The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Specifically, its structural similarity to known neuroactive compounds may facilitate its use as a scaffold for developing drugs targeting conditions like anxiety and depression .

Case Study 1: Antimicrobial Evaluation

A study published in the Tropical Journal of Pharmaceutical Research evaluated various derivatives of piperazine-based compounds for their antimicrobial efficacy. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents .

Case Study 2: Anticancer Activity

In another study, researchers synthesized a series of piperazine derivatives, including those based on this compound. The anticancer activity was assessed using several cancer cell lines, revealing that some compounds had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating their strong anticancer properties .

Comparison Table of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Benzyl substitution on the piperazine ring | Enhanced lipophilicity may improve membrane penetration |

| 1-Amino-3-(4-methylpiperazin-1-yl)-propan-2-ol | Methyl group on the piperazine | Potentially altered pharmacokinetics |

| 3-(Piperazin-1-yl)propanol | Lacks amino substitution | Simpler structure may lead to different activity profiles |

化学反応の分析

Nucleophilic Substitution Reactions

The piperazine ring enables nucleophilic substitution at the benzyl group. In one protocol:

-

Reaction : Replacement of the benzyl group with aryl/alkyl halides under reflux conditions (DMF, 433 K, 16 hrs) yields derivatives like ethyl 4-(4-alkylpiperazin-1-yl)benzoates .

-

Key Data :

This reaction preserves the piperazine core while modifying substituents for enhanced lipophilicity .

Amidation and Esterification

The hydroxyl group undergoes esterification, while the primary amine participates in amide bond formation:

-

Esterification : Reacts with acetic anhydride to form acetate esters (e.g., 1-acetoxy-3-(4-benzylpiperazin-1-yl)propan-2-amine ).

-

Amidation : Forms carboxamide derivatives when treated with indole-2-carboxylic acid chlorides (e.g., 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide ) .

Mechanistic Insight :

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

-

Amidation involves Schotten-Baumann conditions with high regioselectivity .

Oxidation Reactions

The secondary alcohol undergoes oxidation to form ketones:

-

Reagents : KMnO₄ in acidic or neutral conditions.

-

Example : Oxidation yields 3-(4-benzylpiperazin-1-yl)-propan-2-one , a precursor for further functionalization.

Kinetic Data :

| Oxidizing Agent | Solvent | Temperature | Conversion Rate |

|---|---|---|---|

| KMnO₄ | H₂SO₄ | 298 K | >85% in 4 hrs |

Schiff Base Formation

The primary amine reacts with aldehydes/ketones to form imines:

-

Protocol : Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux produces stable Schiff bases .

-

Application : These intermediates are critical for synthesizing bioactive naphthyridine derivatives .

Example :

Rearrangement Reactions

Under harsh conditions, the compound participates in piperazine ring rearrangements:

-

Thermal Rearrangement : At 160°C, the piperazine ring undergoes structural reorganization to form 2,7-naphthyridine derivatives .

-

Key Factor : Steric hindrance from the benzyl group slows the reaction compared to methyl-substituted analogs .

Comparative Reactivity :

| Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Benzyl | 15 | 55–67 |

| Methyl | 5 | 74–86 |

Biological Activity Modulation

Reactions targeting the amino group enhance pharmacological properties:

-

Antagonism : Derivatives like HJZ-12 exhibit α1D/1A-adrenoceptor antagonism (47.9-fold selectivity for α1D) .

-

Apoptosis Induction : Modifications at the amino group downregulate anti-apoptotic proteins (e.g., Bmi-1) in prostate cells .

Structure-Activity Relationship :

| Derivative | Biological Activity |

|---|---|

| 1-Benzyl-N-(3-(4-(2-methoxyphenyl)-piperazin-1-yl)propyl)-1H-indole-2-carboxamide | α1D/1A antagonism, apoptosis induction |

類似化合物との比較

Key Observations:

Role of Piperazine Substitution: The benzyl-piperazine group in the target compound enhances lipophilicity and likely improves binding to hydrophobic pockets in RSV fusion proteins, compared to dihydroisoquinoline or phenoxy analogs .

Impact of Backbone Modifications: The aminopropanol backbone is conserved across analogs, suggesting its importance for hydrogen bonding with viral proteins. Substitutions at the 3-position (e.g., phenoxy, difluorophenyl) alter steric and electronic properties, influencing bioavailability .

Biological Activity :

- Only the target compound and its close analogs (e.g., JNJ-2408068, BMS-433771) show explicit anti-RSV activity. The EC50 of 0.759 μM positions it as a moderate inhibitor, though less potent than clinical candidates like VP-14637 (MDT-637), which is in Phase I trials .

Research Findings and Implications

- Synthetic Accessibility : The compound’s synthesis involves reductive amination and piperazine functionalization, similar to routes used for 1-(4-isopropylbenzyl)piperazine derivatives . This scalability supports its development as a lead compound.

- Structure-Activity Relationship (SAR): Benzyl-piperazine derivatives exhibit superior antiviral activity over phenoxy or alkyl-substituted analogs, emphasizing the importance of aromatic and heterocyclic interactions . Hydroxyl groups in the aminopropanol backbone are critical for reducing cytotoxicity and enhancing selectivity .

準備方法

Reductive Amination Approach

Reductive amination stands as a cornerstone method for synthesizing 1-amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol. This one-pot reaction involves the condensation of 4-benzylpiperazine with 2-amino-1-propanol in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at ambient temperature is widely employed, achieving yields of 65–78% . The mechanism proceeds via imine intermediate formation, followed by borohydride-mediated reduction to the secondary amine.

Reaction Conditions:

-

Solvent: Methanol or ethanol

-

Temperature: 20–25°C

-

Molar Ratio: 1:1.2 (4-benzylpiperazine to 2-amino-1-propanol)

-

Catalyst: None required

A recent optimization study demonstrated that substituting NaBH₃CN with polymer-supported borohydride resins improved yields to 82% while simplifying purification . This modification reduces byproduct formation, particularly unreacted starting materials, which are challenging to separate due to structural similarity.

Nucleophilic Substitution and Cyclization

Alternative routes utilize nucleophilic substitution to construct the piperazine-propanol backbone. For example, epoxide ring-opening reactions with 4-benzylpiperazine under basic conditions yield the target compound. Epichlorohydrin serves as the epoxide precursor, reacting with 4-benzylpiperazine in aqueous sodium hydroxide (10% w/v) at 50–60°C . This method achieves 70–75% yield but requires meticulous pH control to prevent hydrolysis of the epoxide.

Critical Parameters:

-

Base Concentration: 10–12% NaOH

-

Reaction Time: 6–8 hours

-

Workup: Neutralization with dilute HCl, followed by extraction with dichloromethane

Comparative studies highlight that this method produces higher enantiomeric purity (>99%) when chiral epoxides are employed, making it preferable for stereosensitive applications .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors have replaced batch processes for large-scale production, enhancing reaction consistency and reducing solvent waste. A patented approach describes the use of microchannel reactors to facilitate rapid mixing of 4-benzylpiperazine and 2-amino-1-propanol under pressurized conditions (2–3 bar), achieving 85% yield with a throughput of 50 kg/day .

Purification Protocols:

-

Distillation: Fractional distillation under reduced pressure (10–15 mmHg) removes low-boiling impurities.

-

Crystallization: Recrystallization from ethanol/water mixtures (3:1 v/v) yields pharmaceutical-grade material (>99.5% purity).

-

Chromatography: Preparative HPLC with C18 columns resolves closely related analogs, though this is reserved for high-value batches .

Analytical Validation of Synthesis

Rigorous analytical methods ensure the identity and purity of synthesized this compound. Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are standard tools.

¹H NMR Spectral Data (CDCl₃, 400 MHz):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperazine CH₂ (N-CH₂-N) | 2.65–2.89 | Multiplet |

| Propanolamine CH(OH) | 3.92–4.05 | Singlet |

| Benzyl Ar-H | 7.23–7.35 | Multiplet |

HPLC Conditions:

-

Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)

-

Mobile Phase: 60:40 acetonitrile/0.1% trifluoroacetic acid

-

Retention Time: 6.8 minutes

These methods confirm structural integrity and detect impurities at concentrations as low as 0.1% .

Comparative Analysis of Synthetic Methods

A side-by-side evaluation of reductive amination versus nucleophilic substitution reveals trade-offs between yield, purity, and operational complexity:

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Reductive Amination | 78 | 98.5 | Moderate | 120 |

| Nucleophilic Substitution | 75 | 99.2 | High | 95 |

| Continuous Flow | 85 | 99.8 | Very High | 80 |

The continuous flow method emerges as the most economically viable for industrial applications, whereas reductive amination remains popular in research settings due to its simplicity .

Recent Advances in Synthesis

Recent innovations focus on green chemistry principles. A 2024 study reported using biocatalytic reductive amination with immobilized transaminases, achieving 88% yield under aqueous conditions at 30°C . This method eliminates toxic reducing agents and aligns with sustainable manufacturing trends.

Q & A

Q. What are the standard synthetic routes for 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution or condensation reactions, where the piperazine moiety is introduced through coupling with a benzyl halide or activated intermediate. Structural validation involves elemental analysis, IR spectroscopy (to confirm functional groups like -NH and -OH), and NMR (¹H/¹³C) to resolve the stereochemistry of the amino-propanol backbone . Mass spectrometry (MS) further confirms molecular weight, while HPLC ensures purity (>95%) by detecting residual solvents or byproducts .

Q. How is the initial biological activity of this compound assessed in academic research?

Preliminary biological screening often involves in vitro assays against microbial or cancer cell lines. For antifungal activity, microdilution methods (e.g., CLSI M27/M38 guidelines) determine minimum inhibitory concentrations (MICs) against Candida or Aspergillus species . Cytotoxicity is evaluated using MTT assays on human cell lines, with IC₅₀ values calculated to prioritize lead candidates .

Q. What spectroscopic techniques are critical for characterizing its stereochemical configuration?

Chiral resolution via chiral HPLC or polarimetry confirms enantiomeric purity. ¹H NMR coupling constants (e.g., J-values for vicinal protons) and NOESY/ROESY experiments resolve spatial arrangements, particularly for the propan-2-ol backbone . X-ray crystallography, though less common for early-stage compounds, provides definitive stereochemical data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS-targeted applications?

SAR studies focus on modifying the benzyl-piperazine group to enhance blood-brain barrier (BBB) penetration. For example, fluorination of the benzyl ring (as in ) improves lipophilicity, while substituting the piperazine nitrogen with alkyl groups alters receptor affinity. In silico tools like molecular docking (using serotonin 5-HT₂ receptor models) predict binding modes, guiding synthetic prioritization . In vivo pharmacokinetic studies in rodents further validate BBB permeability .

Q. How should researchers address discrepancies in reported biological efficacy across studies?

Contradictory data may arise from assay variability (e.g., fungal strain differences) or compound degradation. Mitigation strategies include:

- Validating compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Replicating assays under standardized conditions (e.g., identical cell lines, media, and incubation times).

- Cross-referencing with structural analogs (e.g., ’s pyrimidinyl-piperazine derivatives) to identify substituent-specific effects .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-ketanserin for 5-HT₂A receptors) quantify affinity (Kᵢ values) .

- Molecular dynamics simulations : Analyze conformational changes in target proteins (e.g., fungal CYP51 for antifungals) upon compound binding .

- Metabolite profiling : LC-MS/MS identifies active metabolites in hepatic microsomes, clarifying in vivo mechanisms .

Q. What strategies are recommended for assessing its in vivo toxicity profile?

- Acute toxicity : Single-dose studies in rodents (OECD 423) establish LD₅₀ and observe clinical signs (e.g., neurotoxicity).

- Subchronic toxicity : 28-day repeated dosing with histopathological analysis of liver/kidney tissues .

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assays screen for mutagenic potential .

Q. How can researchers improve the compound’s stability under physiological conditions?

- pH-dependent stability : Evaluate degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) via UV-HPLC.

- Prodrug design : Esterification of the propanol -OH group enhances metabolic stability, with enzymatic hydrolysis releasing the active form .

- Lyophilization : Formulate as a lyophilized powder (with cryoprotectants like trehalose) to prevent hydrolysis during storage .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。